(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Arg-MNA involves the sequential coupling of amino acids pyroglutamic acid, proline, and arginine, followed by the attachment of the chromogenic group 4-methoxy-2-naphthylamide. The peptide synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of pGlu-Pro-Arg-MNA follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is then lyophilized and stored under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
pGlu-Pro-Arg-MNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The chromogenic group 4-methoxy-2-naphthylamide is released upon cleavage of the peptide bond, resulting in a color change that can be measured spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reactions typically involve the use of proteases such as thrombin or protein C in buffered aqueous solutions. The reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of pGlu-Pro-Arg-MNA is 4-methoxy-2-naphthylamine, which is responsible for the chromogenic response. The peptide fragments pyroglutamyl-proline and arginine are also released.
Scientific Research Applications
Mechanism of Action
pGlu-Pro-Arg-MNA exerts its effects through enzymatic hydrolysis. The compound is specifically designed to be a substrate for proteolytic enzymes such as thrombin and protein C. Upon cleavage of the peptide bond by these enzymes, the chromogenic group 4-methoxy-2-naphthylamide is released, resulting in a measurable color change. This allows for the quantification of enzyme activity in various assays .
Comparison with Similar Compounds
Similar Compounds
pGlu-Pro-Arg-MNA monoacetate: This compound is a variant of pGlu-Pro-Arg-MNA with an additional acetate group.
Boc-Val-Pro-Arg-MNA: Another chromogenic substrate used for similar applications in enzyme activity assays.
Suc-Ala-Ala-Pro-Phe-pNA: A chromogenic substrate used for measuring the activity of chymotrypsin-like proteases.
Uniqueness
pGlu-Pro-Arg-MNA is unique due to its specific design for measuring protein C activity, making it particularly valuable in the study of blood coagulation and related disorders. Its high sensitivity and specificity for proteolytic enzymes set it apart from other chromogenic substrates .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMRMLJCWKESY-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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